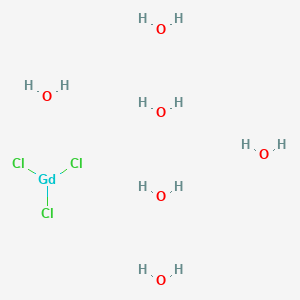

Gadolinium(III) chloride hexahydrate

Description

Significance within Rare Earth Chemistry and Lanthanide Series Research

Gadolinium(III) chloride hexahydrate holds a special place in the field of rare earth chemistry, primarily due to the properties of the gadolinium(III) ion. wikipedia.org Gadolinium is a member of the lanthanide series of elements. wikipedia.orgnih.gov The Gd³⁺ ion is particularly noteworthy because it has an f⁷ electron configuration, resulting in seven unpaired electrons. wikipedia.orgvias.org This is the highest number of unpaired electron spins possible for an element, which imparts a strong paramagnetic behavior. wikipedia.orgvias.org

This high magnetic moment is a central focus of research, making gadolinium compounds exceptionally useful in applications that rely on magnetism. aemree.comwikipedia.orgsamaterials.com The unique and symmetrical arrangement of these seven electrons around the metal ion contributes to its significant role in the development of agents for magnetic resonance imaging (MRI) and in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org The chemistry of Gd³⁺ is characteristic of the lanthanide series, typically forming trivalent ions and engaging in coordination chemistry with high coordination numbers, often 8 or 9. wikipedia.orgnih.gov This tendency is crucial for forming stable complexes, a key area of research for biomedical applications. wikipedia.org

Historical Context and Evolution of Academic Inquiry

The element gadolinium was discovered in 1880 by Jean Charles Galissard de Marignac. wikipedia.org However, the widespread academic and industrial interest in its compounds, such as this compound, surged much later with the advent of advanced technologies. A pivotal moment in the history of gadolinium research was the introduction of a gadolinium-based contrast agent (GBCA) for MRI in 1982. researchgate.net The first such agent, gadopentetate dimeglumine (Gd-DTPA), received clinical approval in 1988, marking a significant milestone. researchgate.net

This development shifted the focus of academic inquiry from fundamental inorganic chemistry towards the synthesis and characterization of gadolinium complexes for biomedical imaging. researchgate.netnih.gov Early research concentrated on creating stable chelates to mitigate the toxicity of the free Gd³⁺ ion while retaining its paramagnetic properties. wikipedia.orgvias.org Over time, research has evolved to design more sophisticated materials. Current academic inquiry explores the use of this compound as a precursor for next-generation nanomaterials, including metal-organic frameworks (MOFs) and nanoparticles, for targeted drug delivery, advanced imaging, and catalysis. acs.orgresearchgate.netnih.gov

Fundamental Role as a Precursor in Diverse Research Disciplines

This compound is a fundamental starting material, or precursor, for the synthesis of a wide array of gadolinium-containing materials across multiple research disciplines. heegermaterials.comchemimpex.com Its utility stems from its solubility and reactivity, which allow for its conversion into other compounds and complex structures. chemimpex.com

In materials science and nanotechnology , it is used to synthesize gadolinium oxide (Gd₂O₃) nanoparticles. acs.orgmdpi.com These nanoparticles are investigated as advanced T1 contrast agents for MRI, with research focusing on controlling particle size to optimize relaxivity. acs.orgwikipedia.org It is also a precursor for creating gadolinium-based metal-organic frameworks (MOFs), which are studied for applications such as drug delivery, catalysis, and the sequestration of pollutants like phosphate (B84403) from water. researchgate.netresearchgate.net

In medical and biomedical research , its primary role is as a precursor for MRI contrast agents. ontosight.aisigmaaldrich.com The Gd³⁺ ion is chelated with organic ligands to form stable, water-soluble complexes that enhance image contrast, improving diagnostic accuracy. researchgate.netrsc.orgwikipedia.org Research in this area focuses on ligand design to improve the stability and efficacy of these agents. rsc.org

In optics and electronics , this compound is used to produce phosphors, optical glass, and laser crystals. aemree.comsamaterials.com It serves as a dopant for gadolinium yttrium garnets (Gd:YAG) and gadolinium gallium garnets (GGG), which have applications in microwave technology and as substrate materials for magneto-optical films. aemree.comsamaterials.com

Interactive Data Table: Applications as a Precursor

| Research Discipline | Synthesized Material | Application |

| Nanotechnology | Gadolinium Oxide (Gd₂O₃) Nanoparticles | Advanced MRI contrast agents, Photocatalysis acs.orgmdpi.com |

| Materials Science | Metal-Organic Frameworks (MOFs) | Drug delivery, Catalysis, Phosphate sequestration researchgate.netresearchgate.net |

| Biomedical Research | Gadolinium Chelate Complexes | MRI Contrast Agents sigmaaldrich.comresearchgate.net |

| Optics/Electronics | Phosphors / Doped Garnets | Medical imaging phosphors, Lasers, Microwave applications aemree.comsamaterials.com |

| Chemistry | α-amino nitriles | Catalyst for organic synthesis sigmaaldrich.com |

Properties

CAS No. |

13450-84-5; 19423-81-5 |

|---|---|

Molecular Formula |

Cl3GdH12O6 |

Molecular Weight |

371.69 |

IUPAC Name |

trichlorogadolinium;hexahydrate |

InChI |

InChI=1S/3ClH.Gd.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

InChI Key |

PNYPSKHTTCTAMD-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.Cl[Gd](Cl)Cl |

solubility |

not available |

Origin of Product |

United States |

Synthesis and Advanced Preparation Methodologies

Anhydrous Gadolinium(III) Chloride Synthesis Routes

Producing gadolinium(III) chloride in its anhydrous state is critical for applications where water would interfere with subsequent reactions. Several methods have been developed to achieve this, each with distinct advantages.

A widely used and cost-effective method for synthesizing anhydrous gadolinium(III) chloride is the ammonium (B1175870) chloride route, which typically starts from gadolinium(III) oxide (Gd₂O₃). wikipedia.orgslideshare.net This process is a two-step reaction.

The first step involves heating gadolinium(III) oxide with an excess of ammonium chloride (NH₄Cl) at approximately 230 °C. wikipedia.org This reaction does not directly yield gadolinium(III) chloride but instead forms a stable intermediate complex, ammonium pentachlorogadolininate(III) ((NH₄)₂[GdCl₅]). wikipedia.org

Reaction: Gd₂O₃ + 10 NH₄Cl → 2 (NH₄)₂[GdCl₅] + 6 NH₃ + 3 H₂O wikipedia.org

In the second step, the intermediate complex is isolated and heated to a higher temperature, around 300-350 °C, under vacuum or a controlled atmosphere. wikipedia.orgiaea.org This thermal decomposition breaks down the complex, yielding the desired anhydrous gadolinium(III) chloride, while the ammonium chloride sublimes away. wikipedia.org This pyrolysis reaction is believed to proceed through another intermediate, NH₄[Gd₂Cl₇]. wikipedia.org

| Step | Reactants | Temperature (°C) | Products |

| 1. Complex Formation | Gadolinium(III) oxide, Ammonium chloride | ~230 | Ammonium pentachlorogadolininate(III), Ammonia, Water |

| 2. Decomposition | Ammonium pentachlorogadolininate(III) | 300 - 350 | Anhydrous Gadolinium(III) chloride, Ammonium chloride |

A more direct but technically demanding route to anhydrous gadolinium(III) chloride involves the high-temperature reaction of gadolinium metal with dry hydrogen chloride (HCl) gas. libretexts.org In this process, solid gadolinium metal is heated to 600 °C in a flowing stream of HCl gas. wikipedia.org

Reaction: 2 Gd + 6 HCl → 2 GdCl₃ + 3 H₂ libretexts.org

This method produces a high-purity anhydrous product but requires specialized equipment to handle the corrosive HCl gas at elevated temperatures.

Starting with the more common gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O), the anhydrous form can be prepared, though simple heating is ineffective. Heating the hexahydrate directly in an inert atmosphere often leads to hydrolysis, where the water molecules react with the gadolinium chloride to form undesirable gadolinium oxychloride (GdOCl). researchgate.net

To circumvent this, two primary strategies are employed:

Reaction with a Chlorinating Agent: The hydrated salt can be heated in a stream of inert gas, such as high-purity argon, that has been saturated with the vapor of a chlorinating agent like carbon tetrachloride (CCl₄). This environment suppresses the formation of oxychloride and facilitates the removal of water, yielding the anhydrous chloride. researchgate.net

Ammonium Chloride Route: Similar to the method using gadolinium oxide, the hydrated salt can be reacted with ammonium chloride. wikipedia.org The initial reaction forms the same (NH₄)₂[GdCl₅] intermediate, which is then thermally decomposed as described previously to yield the anhydrous product. wikipedia.orgslideshare.net

| Method | Key Reagents/Conditions | Temperature | Purpose |

| Chlorination | Heating in Argon stream saturated with CCl₄ vapor | High Temperature | Prevents hydrolysis and formation of GdOCl |

| Ammonium Chloride Route | Heating with NH₄Cl | 230 °C, then 300-350 °C | Forms a stable intermediate to avoid oxychloride formation |

This compound Preparation and Crystallization

This compound is the commonly encountered form of the salt, appearing as white, hygroscopic crystalline aggregates. scbt.comereztech.com Its preparation typically involves aqueous solutions, followed by crystallization.

Solvothermal synthesis is an advanced method for producing crystalline materials from solutions under elevated temperatures and pressures. While widely used for synthesizing gadolinium-based nanoparticles and other complex structures, its specific application for growing single crystals of this compound is less commonly detailed in literature. However, the principles of the method, which involve dissolving precursors in a solvent in a sealed vessel (autoclave) and heating it above the solvent's boiling point, can be applied. For gadolinium compounds, this method has been used to create complex materials like gadolinium-based bisphthalocyanines, demonstrating its utility in controlling crystal structure and morphology under non-standard conditions. mdpi.com The precise control over temperature and pressure allows for the formation of high-quality crystalline products.

The most common and straightforward method for preparing crystals of this compound is through solvent evaporation. wikipedia.org The process begins with the dissolution of a suitable gadolinium precursor, typically gadolinium(III) oxide, in a concentrated acid, such as hydrochloric acid (HCl). wikipedia.orgnist.gov This creates a saturated aqueous solution of gadolinium chloride.

Reaction: Gd₂O₃ + 6 HCl + 9 H₂O → 2 GdCl₃·6H₂O

Following dissolution, the solution is gently heated to temperatures not exceeding 100 °C. researchgate.net The slow evaporation of water increases the concentration of the solute. As the solution becomes supersaturated, nucleation begins, and crystals of GdCl₃·6H₂O start to form. The quality and size of the crystals are highly dependent on the rate of evaporation; a slower process generally yields larger and more well-defined crystals. After crystallization, the solid product is separated from the remaining solution and dried. nist.gov

| Step | Description | Key Parameters |

| 1. Dissolution | Gadolinium(III) oxide is dissolved in concentrated hydrochloric acid. | Use of concentrated HCl to ensure complete reaction. |

| 2. Evaporation | The resulting solution is slowly heated to evaporate the water. | Temperature kept below 100 °C to prevent rapid boiling. |

| 3. Crystallization | As water evaporates, the solution becomes supersaturated, and crystals form. | Slow evaporation rate is crucial for high-quality crystals. |

| 4. Isolation | The formed crystals are separated from the solution. | Standard laboratory filtration techniques. |

Nanomaterial Synthesis from this compound Precursors

The synthesis of nanomaterials using this compound as a precursor has yielded a variety of nanostructures with tunable properties. These methods leverage different chemical and physical principles to control the size, shape, and composition of the resulting nanoparticles.

Polyol Methods for Gadolinium Oxide Nanoparticles

The polyol method is a versatile solution-phase technique for synthesizing gadolinium oxide (Gd₂O₃) nanoparticles. acs.orgresearchgate.net In this approach, a high-boiling point polyol, such as diethylene glycol (DEG) or triethylene glycol (TEG), acts as both the solvent and a stabilizing agent. researchgate.netmdpi.com this compound is dissolved in the polyol, and the reaction is typically carried out at elevated temperatures. researchgate.netiscientific.org

The process involves the hydrolysis of the gadolinium salt, followed by dehydration to form the oxide nanoparticles. The polyol molecules coordinate to the surface of the growing nanoparticles, preventing aggregation and controlling their size and morphology. researchgate.net By adjusting reaction parameters such as temperature, reaction time, and the concentration of the gadolinium precursor, the size of the resulting Gd₂O₃ nanoparticles can be controlled, with studies demonstrating the synthesis of particles ranging from a few nanometers to larger structures. mdpi.comiscientific.org For instance, one study demonstrated that an optimal temperature of 185°C in a diethylene glycol medium yielded spherical Gd₂O₃ nanoparticles with sizes below 100 nm. iscientific.org Another variation of this method, assisted by microwaves, has also been reported to produce TEG-coated Gd₂O₃ nanoparticles with controllable sizes of 1 nm, 5 nm, and 10 nm by altering parameters like GdCl₃ concentration and reaction time. mdpi.com

| Parameter | Effect on Nanoparticle Properties | Example |

|---|---|---|

| Reaction Temperature | Influences nucleation and growth rates, affecting final particle size. | Optimal temperature of 185°C for sub-100 nm spherical particles. iscientific.org |

| Polyol Type (e.g., DEG, TEG) | Acts as solvent and capping agent, influencing surface chemistry and stability. | TEG used to produce coated nanoparticles with controlled sizes. mdpi.com |

| Precursor Concentration | Affects the number of nuclei formed, thereby influencing particle size. | Varying GdCl₃ concentration to control nanoparticle dimensions. mdpi.com |

| Reaction Time | Allows for controlled growth of nanoparticles to desired dimensions. | Adjusting reaction duration to achieve specific particle sizes. mdpi.com |

Thermal Decomposition Routes for Gadolinium Oxide Nanodisks and Doped Iron Oxide Nanoparticles

Thermal decomposition is another prominent method for synthesizing gadolinium-based nanomaterials, including gadolinium oxide nanodisks and gadolinium-doped iron oxide nanoparticles. rsc.orgrsc.org This technique typically involves the preparation of a gadolinium-oleate complex, which is then decomposed at high temperatures in a high-boiling point solvent like 1-octadecene (B91540). rsc.org

To synthesize gadolinium oxide nanodisks, this compound is first reacted with sodium oleate (B1233923) to form a gadolinium(III) oleate complex. rsc.org This complex is then dissolved in 1-octadecene and heated to a high temperature (e.g., 320°C) for several hours. rsc.org The thermal decomposition of the oleate precursor leads to the formation of Gd₂O₃ nanodisks. rsc.org The size and morphology of these nanodisks can be influenced by the reaction conditions. rsc.org

A similar approach is used to create gadolinium-doped iron oxide (GDIO) nanoparticles. In this case, a mixed iron-gadolinium oleate complex is prepared by reacting a mixture of iron(III) chloride hexahydrate and this compound with sodium oleate. rsc.org The subsequent thermal decomposition of this mixed-metal complex in the presence of oleic acid yields GDIO nanoparticles. rsc.org The doping level of gadolinium can be controlled by adjusting the initial molar ratio of the iron and gadolinium precursors. rsc.org

Hydrothermal and Solvothermal Synthesis of Gadolinium-Based Metal-Organic Frameworks (Gd-MOFs)

Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline materials like metal-organic frameworks (MOFs). This compound is a common precursor for the synthesis of gadolinium-based MOFs (Gd-MOFs). mdpi.com These methods involve reacting the metal salt with an organic linker in a sealed vessel under elevated temperature and pressure.

In a typical solvothermal synthesis of a Gd-MOF, this compound and an organic linker, such as trans-1,4-cyclohexanedicarboxylic acid, are dissolved in a solvent like N,N-dimethylformamide (DMF). mdpi.com The solution is then heated in a sealed vial for an extended period (e.g., 72 hours at 110°C), leading to the crystallization of the Gd-MOF. mdpi.com The choice of the gadolinium salt anion (e.g., chloride vs. nitrate) can play a structure-directing role, influencing the final framework topology. mdpi.com

Hydrothermal synthesis is a similar process where water is used as the solvent. These techniques allow for the formation of highly ordered, porous structures with potential applications in various fields. The properties of the resulting Gd-MOFs can be tuned by varying the organic linker, solvent, and reaction conditions. For instance, the use of different chelating ligands like 2,2′-bipyridyl (bpy) or 1,10-phenanthroline (B135089) (phen) can lead to different network topologies, such as 3D primitive cubic or 2D square-grid networks. mdpi.com

Hybrid Nanoparticle Architectures

This compound is also utilized in the creation of more complex, multi-component hybrid nanoparticle architectures. These materials combine the properties of gadolinium with other functional components, such as gold nanoparticles or silica (B1680970) shells, to create multifunctional nanomaterials. nih.govumons.ac.be

One approach involves the synthesis of core-shell nanoparticles. For example, gadolinium oxide cores can be encapsulated within a polysiloxane shell. acs.orgumons.ac.be This is often achieved in a two-step process where Gd₂O₃ nanoparticles are first synthesized, and then a silica shell is grown around them through the hydrolysis and condensation of silane (B1218182) precursors. acs.orgumons.ac.be

Another strategy involves the creation of bimetallic nanoparticles. For instance, gadolinium-gold (Gd@Au) core-shell nanoparticles can be synthesized by reducing tetrachloroauric acid in the presence of a gadolinium salt and a stabilizing polymer like polyethylene (B3416737) glycol. nih.gov In this process, a Gd(III)-biopolymer-Au(III) complex acts as a key intermediate. nih.gov These hybrid structures are designed to combine the properties of both gadolinium and gold for various applications. nih.gov

Synthesis of Gadolinium(III) Coordination Complexes

The synthesis of coordination complexes with this compound involves the reaction of the gadolinium salt with various ligands containing donor atoms such as nitrogen and oxygen. These reactions lead to the formation of complexes with diverse structures and properties.

Complexation with Nitrogen- and Oxygen-Donor Ligands

Gadolinium(III) ions readily form coordination complexes with a wide array of ligands containing nitrogen and oxygen donor atoms. The synthesis of these complexes typically involves the reaction of this compound with the desired ligand in a suitable solvent.

For example, coordination compounds of gadolinium(III) have been synthesized with β-diketones, which are oxygen-donor ligands. lpnu.ua The reaction is often carried out in an aqueous solution at room temperature, with the pH adjusted to facilitate complex formation. lpnu.ua

Development of Macrocyclic Ligand Complexes

The synthesis of gadolinium(III) complexes utilizing macrocyclic ligands is a cornerstone in the development of advanced coordination compounds, largely driven by the high thermodynamic stability and kinetic inertness these structures impart. rsc.org The macrocyclic framework, such as that of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), pre-organizes the donor atoms to effectively encapsulate the gadolinium(III) ion, a process that is significantly slower but results in a more stable complex compared to linear chelators. nih.gov this compound serves as a common and effective starting material for these syntheses.

The general synthetic procedure involves the reaction of the macrocyclic ligand with this compound in an aqueous solution. The reaction conditions are carefully controlled to facilitate the insertion of the Gd³⁺ ion into the rigid macrocyclic cavity. Key parameters that are typically optimized include pH, temperature, and reaction time. The pH is often adjusted to a weakly acidic or neutral range (typically 5.5 to 6.5) to ensure the carboxylate groups of the ligand are deprotonated for effective coordination while preventing the formation of gadolinium hydroxide (B78521) precipitates. mdpi.comresearchgate.net The reaction is frequently heated to overcome the kinetic barrier associated with complexation. mdpi.comresearchgate.net

For instance, the synthesis of DOTA-based amphiphilic gadolinium chelates has been achieved by reacting the functionalized DOTA ligand with this compound in water at 50 °C for 24 hours, with the pH maintained at 6.5. researchgate.net Similarly, a DOTA derivative functionalized with a BODIPY dye via click chemistry was complexed with a lanthanide(III) chloride hydrate (B1144303) (including gadolinium) in water by stirring the mixture overnight at 60 °C and a pH of 5.5. mdpi.com Following the reaction, purification steps are necessary to remove any unchelated, free Gd³⁺ ions, which can be accomplished using chelating resins like Chelex-100. mdpi.com The conformationally rigid nature of the macrocyclic amine portion of the DOTA molecule means the time required to form the final, thermodynamically stable product can range from minutes to several hours. nih.gov

The research findings below illustrate specific conditions used in the synthesis of various macrocyclic gadolinium(III) complexes from its chloride salt.

Table 1: Synthesis Parameters for Macrocyclic Gd(III) Complexes

| Macrocyclic Ligand Derivative | Gadolinium(III) Source | Solvent | pH | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Squalenoyl-DOTA | GdCl₃·6H₂O | Water | 6.5 | 50 °C | 24 hours | researchgate.net |

| Propargylated DOTA | Lanthanide(III) chloride hydrate | Water | 5.5 | 60 °C | Overnight | mdpi.com |

Synthesis of Mixed-Ligand Systems

Mixed-ligand complexes are coordination compounds in which a central metal ion is bonded to two or more different types of ligands. The synthesis of such systems involving gadolinium(III) allows for the fine-tuning of the complex's properties by combining the characteristics of different ligands within a single molecule. This compound is a suitable precursor for the preparation of these complexes. The synthetic strategy typically involves the stepwise or simultaneous reaction of the metal salt with the different ligands in a suitable solvent.

A notable example is the synthesis of a novel gadolinium(III) complex with pyridoxine (B80251) (a form of vitamin B6) and water as co-ligands. nih.gov This complex, with the formula [GdIII(pyr)₂(H₂O)₄]Cl₃·2H₂O, demonstrates a mixed-ligand coordination sphere where the central gadolinium ion is bonded to two pyridoxine molecules and four water molecules. nih.gov

The preparation of this complex is achieved through a direct reaction between this compound and pyridoxine. nih.gov The synthesis involves dissolving the reactants in ethanol (B145695) and heating the mixture to facilitate the coordination reaction. This method highlights a straightforward approach to creating mixed-ligand systems where one ligand does not completely saturate the coordination sphere of the gadolinium ion, leaving sites available for coordination by solvent molecules (in this case, water) or other added ligands. The resulting crystalline structure consists of cationic mononuclear [GdIII(pyr)₂(H₂O)₄]³⁺ complexes, chloride counter-ions, and water molecules of crystallization. nih.gov Within the complex, the Gd³⁺ ion is eight-coordinate, bonded to two oxygen atoms from the alcohol groups and two oxygen atoms from the phenolate (B1203915) groups of the two pyridoxine ligands, along with four oxygen atoms from the four coordinated water molecules. nih.gov

Table 2: Synthesis Parameters for a Mixed-Ligand Gd(III) Complex

| Primary Ligand | Co-Ligand | Gadolinium(III) Source | Molar Ratio (Gd:Ligand) | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|---|---|

| Pyridoxine (pyr) | Water | GdCl₃·6H₂O | 1:2 | Ethanol | 60 °C | 1 hour | nih.gov |

Coordination Chemistry and Complexation Studies

Ligand Exchange Kinetics and Thermodynamics

The effectiveness and safety of gadolinium complexes, especially in biomedical applications, are critically dependent on both their thermodynamic stability and kinetic inertness. nih.govmdpi.com Thermodynamic stability relates to the equilibrium position of the complex formation reaction, indicating how much free Gd(III) exists at equilibrium. nih.gov Kinetic inertness, conversely, describes the rate at which the complex dissociates or undergoes ligand exchange. nih.govnih.gov

The dissociation of Gd(III) complexes can occur through several pathways, including spontaneous, acid-catalyzed, and metal ion-assisted (transmetallation) mechanisms. researchgate.net For many clinically relevant chelates, the rate at which equilibrium is reached is very slow, meaning that kinetic inertness is often considered a more crucial predictor of in vivo stability than thermodynamic stability alone. nih.govnih.gov For instance, macrocyclic complexes like those derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) exhibit significantly slower dissociation rates compared to linear chelates like those from DTPA (diethylenetriaminepentaacetic acid), even if their thermodynamic stabilities are comparable. nih.govresearchgate.netresearchgate.net The rate constants for the dissociation of Gd(III) chelates are approximately 1000 times lower for macrocyclic DOTA-derivatives than for open-chain DTPA-derivatives. researchgate.net

Thermodynamic stability is influenced by the basicity of the ligand's donor atoms. researchgate.net The hard acid nature of Gd(III) means it forms strong bonds with hard Lewis bases, particularly charged oxygen atoms, which contributes to high thermodynamic stability. nih.gov However, highly basic ligands also have a strong affinity for protons, which can compete with the Gd(III) ion, especially at lower pH values. nih.gov

Stoichiometry and Stability of Gadolinium(III) Complexes in Solution

Gadolinium(III) typically forms complexes with a 1:1 metal-to-ligand stoichiometry with multidentate ligands like DTPA and DOTA. mdpi.comfrontiersin.org The stability of these complexes is quantified by the thermodynamic stability constant (log K), which describes the equilibrium between the metal ion and the fully deprotonated ligand. nih.gov

However, under physiological conditions (pH 7.4), ligands are often partially protonated. Therefore, the conditional stability constant (log K' or pGd) is a more relevant measure. nih.govresearchgate.net The pGd value is defined as the negative logarithm of the concentration of free Gd(III) ion at pH 7.4, assuming specific concentrations of the ligand and metal. researchgate.net A higher pGd value indicates greater stability under these specific conditions. researchgate.net

The stability of Gd(III) complexes is a critical factor in preventing the release of the toxic free Gd(III) ion. researchgate.netlibretexts.org Competition from endogenous ions like zinc, calcium, and copper, as well as anions like phosphate (B84403), can lead to dissociation or transmetallation. nih.govd-nb.info Linear chelates are more susceptible to direct attack by other metal ions, whereas macrocyclic complexes tend to dissociate via acid-assisted pathways. d-nb.info

| Complex | log K (Thermodynamic) | pGd (Conditional at pH 7.4) | Ligand Type |

|---|---|---|---|

| [Gd(DTPA)]²⁻ | 22.46 | 18.4 | Linear |

| [Gd(DOTA)]⁻ | 25.5 | 19.3 | Macrocyclic |

| [Gd(BOPTA)]²⁻ | ~22.5 | 18.4 | Linear |

| [Gd(HP-DO3A)] | 23.8 | 17.2 | Macrocyclic |

| [Gd(TREN-1-Me-3,2-HOPO)] | 19.2 | - | Tripodal |

Data sourced from multiple references. nih.govnih.govmdpi.comresearchgate.net Note: Values can vary slightly depending on experimental conditions.

Influence of pH and Solvent on Complex Formation

The formation and stability of gadolinium(III) complexes are highly dependent on pH. In acidic solutions (pH < 2), the gadolinium ion exists predominantly as the aqua-ion, [Gd(H₂O)₈]³⁺. iaea.orgresearchgate.net As the pH increases, hydrolysis can occur, leading to the formation of aqua-hydroxo complexes. iaea.orgresearchgate.net

For chelation, the pH of the medium is critical because of the competition between protons and the Gd(III) ion for the ligand's binding sites. nih.govmdpi.com Ligands based on polyaminocarboxylates must be deprotonated to bind effectively to the metal ion. Consequently, the conditional stability of these complexes decreases as the solution becomes more acidic. mdpi.com Some complexation reactions are intentionally run at specific pH values to ensure the formation of the desired complex isomer. For example, the synthesis of certain pH-sensitive agents requires a reaction pH above 8 or 9 to yield the correct, functional product. nih.gov

The choice of solvent can also influence complex formation, particularly in solvent extraction processes. Studies have shown that the solubility of a formed Gd(III) complex in different organic solvents affects its extraction efficiency. For instance, a Gd-DBDTC complex was found to be more soluble and thus more readily extracted into petroleum ether than diethyl ether, indicating that the polarity of the solvent relative to the complex is a key factor. researchgate.net

Hydration Number and Inner-Sphere Water Exchange Rates

In aqueous solution, Gd(III) complexes often have one or more water molecules directly coordinated to the metal center in the "inner sphere". nih.govnih.gov The number of these coordinated water molecules is known as the hydration number (q). mri-q.com For the simple aqua-ion [Gd(H₂O)q]³⁺, there is an equilibrium between species with q=8 and q=9. nih.govrsc.org In chelated complexes, the value of q is determined by the number of donor atoms provided by the ligand. For example, the octadentate ligand DTPA leaves one coordination site available for a water molecule (q=1). wikipedia.org

The relaxivity of gadolinium-based MRI contrast agents is directly proportional to the hydration number. mri-q.com However, increasing q by reducing the denticity of the ligand can often lead to a decrease in thermodynamic stability and kinetic inertness. d-nb.info

The rate at which these inner-sphere water molecules exchange with bulk solvent water (the water exchange rate, k_ex, or its inverse, the residence lifetime, τ_M) is another critical parameter for relaxivity. nih.govnih.gov For small-molecule contrast agents, an optimal water exchange rate is necessary to maximize proton relaxation. nih.gov This exchange rate can be measured using ¹⁷O NMR spectroscopy. rsc.orgnih.gov The water exchange rate for the Gd(III) aqua-ion is among the fastest reported for a Gd(III) complex, while coordination with polyaminocarboxylate ligands generally slows this exchange. rsc.org

| Complex | Hydration Number (q) | Water Residence Lifetime (τ_M) at 298 K (ns) |

|---|---|---|

| [Gd(H₂O)q]³⁺ | 8-9 | ~0.2 |

| [Gd(DTPA)(H₂O)]²⁻ | 1 | ~360 |

| [Gd(DOTA)(H₂O)]⁻ | 1 | ~250 |

| [Gd(TREN-bis-1,2-HOPO-TAM-N3)(H₂O)₂] | 2 | ~2 |

Data compiled from multiple sources. researchgate.netrsc.orgnih.gov Values for τ_M can vary based on measurement technique and conditions.

Supramolecular Assembly and Hydrogen Bonding Networks

Beyond the simple salt, more complex Gd(III) chelates can be designed to self-assemble into larger supramolecular structures like micelles, liposomes, or nanoparticles. nih.govresearchgate.netlu.se This is often achieved by incorporating lipophilic components into the ligand structure, creating amphiphilic gadolinium complexes. lu.seunina.it These aggregates are of interest as they can alter the pharmacokinetic properties of the complex and significantly enhance relaxivity by slowing down the molecular tumbling rate (rotational correlation time). researchgate.netunina.it For example, Gd(III)·DOTA has been encapsulated within supramolecular nanoparticles, leading to a four-fold increase in relaxivity compared to the free complex. nih.govnih.gov

Intercalation Chemistry in Layered Host Materials (e.g., Saponite)

Gadolinium complexes can be intercalated into the interlayer spaces of layered host materials, such as the synthetic clay saponite (B12675438). rsc.org In a study involving gadolinium(III) chloride hexahydrate, the complex cation [Gd(H₂O)₆Cl₂]⁺ was introduced into saponite via an ion exchange process with sodium ions. rsc.orgresearchgate.net

Characterization revealed that during this intercalation, the chloride ligands were released from the gadolinium's coordination sphere, and hydrated Gd³⁺ ions were successfully incorporated into the saponite interlayers. rsc.org This was confirmed by an increase in the interlayer spacing (d-value) observed in powder X-ray diffraction patterns. rsc.orgresearchgate.net The thermal stability of the resulting intercalated material (Gd-Sap) was found to be lower than that of the original this compound complex. rsc.org Such composite materials are being investigated for their unique magnetic properties, with the Gd-Sap sample exhibiting slow magnetic relaxation. rsc.org

Theoretical and Computational Investigations

Electronic Structure Calculations of Gadolinium(III) Systems

Quantum chemical electronic structure calculations are essential for understanding the electronic interactions in gadolinium(III) systems. researchgate.net The Gd³⁺ ion possesses a symmetric S-state and a high number of unpaired electrons (f⁷ configuration), making it highly paramagnetic. wikipedia.orgstanford.edu This electronic configuration results in a slow electronic relaxation rate, which is a crucial factor for its effectiveness in enhancing the relaxation of nearby water protons in MRI applications. stanford.edu

Density functional theory (DFT) is a common method used to investigate the electronic structure of gadolinium compounds. For instance, DFT calculations on gadolinium nitride (GdN) have been used to predict its surface electronic structure, showing a low density of states at the Fermi level. unl.edu For more complex systems, such as polynuclear gadolinium clusters, spin-polarized DFT calculations are employed to understand the magnetic interactions between Gd(III) ions. acs.org To accurately model the strongly correlated 4f electrons of gadolinium, a correction term (DFT+U) is often incorporated. acs.org

Table 1: Theoretical Methods in Gadolinium(III) Electronic Structure Calculations

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Investigation of surface electronic structure of Gadolinium Nitride (GdN). unl.edu | Prediction of low density of states at the Fermi level. unl.edu |

| DFT+U | Correction for strongly correlated 4f electrons in Gd(III) ions. acs.org | Improved accuracy in modeling electronic structures of gadolinium complexes. acs.org |

| Spin-Polarized DFT | Study of magnetic interactions in polynuclear gadolinium clusters. acs.org | Elucidation of ferromagnetic and antiferromagnetic coupling between Gd(III) centers. acs.org |

| Quantum-Chemical Calculations (PM7 with SPARKLE model) | Determination of the geometry of gadolinium complexes. chemrxiv.org | Provides reliable data on bond lengths and molecular geometry. chemrxiv.org |

Molecular Dynamics Simulations of Solvated Complexes

Molecular dynamics (MD) simulations are a powerful tool for studying the structure and dynamics of solvated gadolinium(III) complexes, providing atomic-level resolution of their behavior in solution. nih.gov These simulations are particularly valuable for characterizing the properties of MRI contrast agents. nih.govresearchgate.net A key aspect of these simulations is the accurate parametrization of the force fields for the lanthanide complexes. acs.orgacs.org

MD simulations have been instrumental in characterizing the hydration spheres around gadolinium(III) complexes. For the Gd(III) aqua ion, simulations show a first coordination sphere containing eight water molecules. researchgate.net The outer hydration sphere can be further divided into distinct layers with different residence times for water molecules. nih.govacs.org For example, in the [Gd(DOTA)(H₂O)]⁻ complex, the outer hydration sphere has been characterized with a first hydration layer, an intermediate region, and an outer hydration layer, with water residence times of 18, 10, and 19 picoseconds, respectively. nih.govacs.org

The dynamics of water exchange between the coordination sphere of the gadolinium complex and the bulk solvent is a critical parameter for relaxivity, and MD simulations can provide insights into this process. nih.gov The residence time of water molecules in the inner coordination sphere is a key factor influencing the efficiency of MRI contrast agents. researchgate.net

Table 2: Parameters from Molecular Dynamics Simulations of [Gd(DOTA)(H₂O)]⁻

| Parameter | Value | Significance |

|---|---|---|

| Inner Sphere Coordination Number | 8 (for Gd³⁺ aqua ion) researchgate.net | Defines the number of directly interacting water molecules. |

| Average Gd-O Distance | 2.37 Å (for Gd³⁺ aqua ion) researchgate.net | Characterizes the geometry of the first hydration shell. |

| Outer Sphere Water Residence Time (First Layer) | 18 ps nih.govacs.org | Indicates the timescale of water exchange in the immediate vicinity of the complex. |

| Outer Sphere Water Residence Time (Intermediate) | 10 ps nih.govacs.org | Reflects the dynamics of water molecules further from the complex. |

| Outer Sphere Water Residence Time (Outer Layer) | 19 ps nih.govacs.org | Characterizes the exchange with the bulk solvent. |

Ligand Design Principles via Computational Modeling

Computational modeling plays a crucial role in the rational design of new ligands for gadolinium(III) complexes to optimize their properties for applications such as MRI contrast agents. acs.orgacs.org By understanding the relationship between the structure of the ligand and the resulting complex's stability, relaxivity, and kinetic inertness, more effective and safer contrast agents can be developed. mdpi.comappliedradiology.com

One of the primary goals in ligand design is to ensure high thermodynamic stability and kinetic inertness to prevent the release of toxic free Gd³⁺ ions in vivo. nih.gov Computational models can predict the stability constants of gadolinium complexes with different ligands. mdpi.com For example, molecular simulations of a Gd(III) complex with a tris-hydroxypyridinone ligand revealed a minimum energy structure with a distorted octahedral geometry, indicating hexa-coordination by the ligand and suggesting that an additional water molecule could coordinate to the metal ion. mdpi.com This is an important feature for enhancing water proton relaxivity. mdpi.com

Furthermore, molecular dynamics simulations can be used to characterize and optimize the properties of contrast agents by studying their interactions with biological molecules like proteins and membranes. nih.govacs.org This allows for the design of targeted contrast agents with improved pharmacokinetics. nih.govacs.org The ultimate goal is to create customizable contrast agents with enhanced safety and efficacy. appliedradiology.com

Prediction of Magnetic Properties and Relaxation Mechanisms

The primary function of gadolinium(III)-based contrast agents is to enhance the relaxation rates of water protons. researchgate.net The effectiveness of a contrast agent is quantified by its relaxivity (r₁), which is the enhancement of the longitudinal relaxation rate (R₁) of water protons per millimolar concentration of the gadolinium complex. nih.gov The theory of paramagnetic relaxation is well-established and identifies the structural and dynamic factors that influence relaxivity. researchgate.net

Computational methods, including MD simulations, can predict the parameters that govern these relaxation mechanisms. nih.govarxiv.org For instance, simulations can determine the rotational correlation time (τ_R) and the water exchange lifetime (τ_m). nih.gov These simulations have shown that at high magnetic fields, shorter rotational correlation times are preferred for optimal relaxivity. nih.gov The Hwang-Freed model is used for describing the outer-sphere relaxation. arxiv.org Atomistic molecular dynamics simulations have been used to compute the T₁ relaxivity dispersion function, showing good agreement with experimental measurements in a wide frequency range. arxiv.org

Table 3: Factors Influencing the Relaxivity of Gadolinium(III) Complexes

| Factor | Description | Impact on Relaxivity |

|---|---|---|

| Inner-Sphere Water Molecules | Water molecules directly coordinated to the Gd³⁺ ion. researchgate.net | A higher number of coordinated water molecules generally increases relaxivity. |

| Water Exchange Lifetime (τ_m) | The average time a water molecule stays in the inner coordination sphere. nih.gov | An optimal, fast water exchange is crucial for high relaxivity. nih.gov |

| Rotational Correlation Time (τ_R) | The time it takes for the complex to rotate by one radian. nih.gov | Slower rotation (longer τ_R) is generally beneficial at lower magnetic fields, while faster rotation is better at higher fields. nih.gov |

| Electron Spin Relaxation Time (T₁ₑ) | The time constant for the relaxation of the gadolinium's electron spin. researchgate.net | A longer T₁ₑ is favorable for higher relaxivity. stanford.edu |

Applications in Advanced Materials Science and Nanotechnology Research

Development of Magnetic Materials and Superconductors

The intrinsic magnetic properties of the gadolinium ion are fundamental to its application in creating novel magnetic materials. chemimpex.com Gadolinium(III) chloride serves as a source of Gd³⁺ ions, which are incorporated into various material lattices to impart specific magnetic behaviors. Research has focused on materials like gadolinium trichloride (B1173362) itself, which is a known ferromagnet with a Curie temperature of 2.214 K. aps.org Detailed studies using chlorine nuclear magnetic resonance on gadolinium trichloride have allowed for precise measurements of its magnetization as a function of temperature and applied magnetic fields. aps.org This fundamental research provides insights into transferred hyperfine interactions and magnetic ordering, which are crucial for designing more complex magnetic systems. aps.org The high magnetic moment of gadolinium makes it a key element in the development of specialized magnetic and superconducting materials. chemimpex.comaemree.com

Research in Magnetic Refrigeration Principles

Gadolinium and its compounds are at the forefront of research into magnetic refrigeration, an energy-efficient and environmentally friendly alternative to conventional vapor-compression cooling. chemimpex.comarxiv.org This technology is based on the magnetocaloric effect (MCE), where certain materials heat up when a magnetic field is applied and cool down when it is removed. wvu.edu Gadolinium exhibits one of the largest known magnetocaloric effects, making it a benchmark material in the field. arxiv.orgwvu.edu

Gadolinium(III) chloride hexahydrate is used in the synthesis of various gadolinium-based magnetic refrigerants. rsc.orgnih.gov For instance, it has been used as a precursor to create gadolinium-hydroxy-chloride materials, which show high magnetic entropy and potential for low-temperature magnetic cooling. rsc.org Research has demonstrated that while pure gadolinium is effective, alloys and other compounds can be more efficient at room temperature. wvu.edu The goal is to develop materials suitable for a standard home refrigerator, which could significantly reduce operating and maintenance costs. wvu.edu

| Material/System | Key Finding | Reference |

|---|---|---|

| Pure Gadolinium | Exhibits one of the largest known magnetocaloric effects; serves as a reference element for MCE. | arxiv.orgwvu.edu |

| Gadolinium Powder System | A working system using gadolinium powder achieved a 38 K temperature span and 600 Watts of cooling power under a 5 Tesla field. | wvu.edu |

| Gadolinium-Hydroxy-Chloride | Synthesized from GdCl₃·6H₂O, these materials are investigated as high-performance, low-temperature magnetic refrigerants. | rsc.org |

| Multi-nuclear Gd-based Complexes | Complexes with varying numbers of Gd(III) ions exhibit significant magnetocaloric effects, with magnetic entropy influenced by antiferromagnetic coupling. | nih.gov |

Synthesis of Laser Active Media and Phosphors for Optoelectronic Devices

High-purity Gadolinium(III) chloride is a crucial precursor for materials used in optoelectronics, particularly laser crystals and phosphors. aemree.comsamaterials.com The unique electronic structure of the Gd³⁺ ion allows it to serve as an excellent host lattice for other optically active lanthanide ions. When incorporated into a crystal structure, gadolinium does not interfere with the luminescence of dopant ions, leading to highly efficient phosphors and laser media. mdpi.com These materials are essential in the manufacturing of screens, energy-saving lighting, and other electronic and optoelectronic devices. chemimpex.comsamaterials.com For example, gadolinium oxysulfide (Gd₂O₂S), which can be synthesized from gadolinium oxide precursors, shares properties like high thermal and chemical stability and is used to create phosphors. mdpi.com

Fabrication of Optical Glass and Dopants for Garnets

Gadolinium(III) chloride is utilized in the production of specialty optical glass and as a doping agent for garnets, which have important microwave and optical applications. aemree.comsamaterials.comsmart-elements.com One of the most well-known applications is in the creation of Gadolinium Gallium Garnet (Gd₃Ga₅O₁₂, GGG). aemree.com GGG is valued for its excellent optical properties, being transparent from the near-UV to the middle-IR range (0.36 to 6.0 μm). researchgate.net It has also been used as a substrate material for magneto-optical films. aemree.comsamaterials.com Another significant material is Gadolinium Yttrium Garnet (Gd:Y₃Al₅O₁₂), which also has applications in microwave technology and optical components. aemree.comsamaterials.com The addition of gadolinium modifies the refractive index and other optical characteristics of the glass or crystal, tailoring it for specific technological uses. researchgate.net

Nanoparticle Engineering for Enhanced Properties

In nanotechnology, this compound serves as a common and effective precursor for synthesizing a variety of gadolinium-based nanoparticles. chemimpex.com These nanomaterials are engineered to harness the unique properties of gadolinium at the nanoscale for a range of applications. azonano.com The water solubility of GdCl₃·6H₂O makes it a convenient starting material for various solution-based synthesis methods. aemree.com

Gadolinium(III) chloride is frequently used to synthesize gadolinium oxide (Gd₂O₃) nanoparticles. acs.org Several methods exist for this synthesis, often involving the precipitation of gadolinium hydroxide (B78521) followed by thermal dehydration to form the oxide. wikipedia.org Researchers have demonstrated that by carefully controlling reaction parameters such as precursor concentration, temperature, and time, the size and shape of the resulting Gd₂O₃ nanoparticles can be precisely tuned. acs.org For example, refluxing a Gd(III) ion precursor in tripropylene (B76144) glycol can produce ultrasmall nanoparticles with diameters around 1 nm. acs.org Other methods have yielded Gd₂O₃ nanoparticles with spherical or nanodisk morphologies. acs.orgrsc.org The ability to control these physical characteristics is critical, as the properties and performance of the nanoparticles are highly dependent on their size and shape. mdpi.com

| Precursor | Synthesis Method | Controlled Parameters | Resulting Nanoparticle Size/Morphology | Reference |

|---|---|---|---|---|

| Gadolinium(III) chloride | Reaction with NaOH at elevated temperatures | Temperature | 2–15 nm diameter | acs.org |

| Gadolinium(III) ion precursor (e.g., GdCl₃) | Refluxing in tripropylene glycol | Precursor type, reaction temperature | ~1 nm diameter | acs.org |

| Gadolinium(III) nitrate (B79036) hexahydrate | Hydrothermal procedure with ethylamine | Calcination temperature | Rod shape (100–900 nm length) | mdpi.com |

| Gadolinium oleate (B1233923) | Thermal decomposition | Not specified | Nanodisks | rsc.org |

This compound is also a key reactant in the synthesis of gadolinium-doped hybrid nanomaterials, where Gd³⁺ ions are incorporated into a different host material to create a composite with combined or enhanced properties. nih.govacs.org A notable example is the creation of gadolinium-doped carbon nanodots (CDs-Gd). nih.govacs.org In this synthesis, GdCl₃·6H₂O is combined with citric acid and urea (B33335) under solvothermal conditions, resulting in the stable incorporation of Gd³⁺ ions within the carbonaceous structure. nih.govacs.org This process yields hybrid nanoparticles that retain both the optical properties of the carbon dots and the paramagnetic properties of gadolinium. nih.gov Similarly, gadolinium can be doped into polymeric graphitic carbon nitride to modify its structural, optical, and electronic properties. nih.gov These hybrid materials are being explored for a variety of applications, leveraging their unique combination of characteristics. rsc.org

Metal-Organic Frameworks (MOFs) as Functional Platforms

This compound is a key starting material in the synthesis of gadolinium-based Metal-Organic Frameworks (MOFs). These materials are characterized by their crystalline structure, high porosity, and large surface areas, making them suitable for a variety of applications.

In one study, a gadolinium-based MOF (Gd-MOF) was synthesized using this compound and pyromellitic dianhydride in N,N-dimethylformamide. researchgate.net The resulting Gd-MOF was characterized by various techniques, including powder X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier transform infrared (FT-IR) spectroscopy, which confirmed its structure. researchgate.net This Gd-MOF demonstrated catalytic activity for the cycloaddition of CO2 with epoxides to produce cyclic carbonates, highlighting its potential as a heterogeneous catalyst. researchgate.net

Another example involves the synthesis of Gd-MOFs using terephthalic acid and this compound. researchgate.netresearchgate.net These MOFs have been investigated as potential drug delivery systems. For instance, they were loaded with the anticancer drug methotrexate (B535133) and showed potential as radiosensitizers, enhancing the efficacy of radiotherapy in cancer treatment. researchgate.netresearchgate.net The synthesis of gadolinium MOF nanoparticles has also been explored as a potential replacement for small molecule positive contrast agents in magnetic resonance imaging (MRI). nih.gov Researchers have demonstrated that incorporating hydrotropes into the synthesis can control the nanoparticle size, which in turn affects their MRI relaxation properties. nih.gov

The ability to modify these MOFs post-synthetically further expands their functionality. For instance, a Gd-based MOF was shown to undergo single-crystal-to-single-crystal anion exchange with polyoxometalates (POMs) and other anions, demonstrating the potential to incorporate various functional molecules into the framework. mdpi.comresearchgate.net

Table 1: Examples of Gd-MOFs Synthesized from this compound

| MOF System | Organic Linker | Synthesis Method | Application |

|---|---|---|---|

| Gd-MOF | Pyromellitic dianhydride | Solvothermal | Heterogeneous catalysis for CO2 cycloaddition researchgate.net |

| Gd-MOFs | Terephthalic acid | Solvothermal | Drug delivery and radiosensitization researchgate.netresearchgate.net |

| Gd MOF nanoparticles | Terephthalic acid | Reverse microemulsion | MRI contrast agents nih.gov |

| Gd-based MOF | 4,4′-bipyridyl-N,N′-dioxide | Slow layering | Anion exchange with functional molecules mdpi.comresearchgate.net |

Materials for Solid Oxide Fuel Cells (SOFCs)

This compound can serve as a precursor for gadolinium-doped ceria (GDC), a ceramic electrolyte material with significant applications in Solid Oxide Fuel Cells (SOFCs). samaterials.comaemree.com GDC is valued for its high ionic conductivity at lower operating temperatures (below 700 °C) compared to traditional yttria-stabilized zirconia (YSZ) electrolytes. wikipedia.org This allows for more cost-effective and durable SOFC operation.

The synthesis of GDC involves introducing gadolinium into the ceria lattice, which creates oxygen vacancies that facilitate high ionic conductivity. wikipedia.org While various synthesis methods like co-precipitation, sol-gel, and combustion are used to produce GDC powders, inks, and nanomaterials, the initial source of gadolinium can be salts like this compound. wikipedia.orgaalto.fi The resulting GDC material is a key component of the electrolyte in SOFCs, which are electrochemical devices that convert chemical energy from a fuel directly into electrical energy with high efficiency and low pollution. jmaterenvironsci.com

Research has shown that nanocrystalline GDC powders can be synthesized and sintered to form dense electrolyte pellets for intermediate temperature SOFCs (ITSOFCs). jmaterenvironsci.comresearchgate.net The electrical and microstructural properties of these GDC electrolytes are crucial for cell performance. For instance, GDC synthesized via a modified sol-gel technique has demonstrated high conductivity, which is attributed to the improved mobility of gadolinium ions in a high-density structure with nanometric grains. researchgate.net Furthermore, the infiltration of GDC nanocatalysts into the fuel electrode of SOFCs has been shown to mitigate performance degradation. bu.edu

Table 2: Properties of Gadolinium-Doped Ceria (GDC) for SOFCs

| Property | Description | Significance in SOFCs |

|---|---|---|

| Ionic Conductivity | High mobility of oxide ions due to oxygen vacancies created by Gd doping. wikipedia.org | Enables efficient transport of oxygen ions, which is essential for the electrochemical reactions in the fuel cell. jmaterenvironsci.com |

| Operating Temperature | Lower than traditional YSZ electrolytes (<700 °C). wikipedia.org | Reduces material degradation, improves long-term stability, and lowers overall system cost. |

| Chemical Stability | Good compatibility with many cathode materials. wikipedia.org | Ensures the integrity and performance of the fuel cell stack over its operational lifetime. |

| Microstructure | Dense electrolyte layer is required to prevent gas leakage. jmaterenvironsci.com | A dense microstructure ensures that the fuel and oxidant do not mix directly, which would lead to a loss of efficiency. |

Integration into Polymeric Composites for Thermal Stability Enhancement

This compound is utilized in the synthesis of gadolinium-containing complexes that can be incorporated into polymeric matrices to enhance their thermal stability. An example of this application is the preparation of a polythiophene (PTP) composite doped with a macrocyclic gadolinium(III) complex derived from this compound. researchgate.netresearchgate.net

The powder X-ray diffraction (XRD) analysis of the composite also showed that the highly crystalline nature of the gadolinium complex induced a good degree of crystallinity in the PTP composite. researchgate.netresearchgate.net This increased crystallinity can contribute to the enhanced thermal properties of the material. Such composites with improved thermal stability have potential applications in areas where materials are exposed to high temperatures. researchgate.netresearchgate.net

Table 3: Thermal Properties of Polythiophene (PTP) and its Gadolinium Composite

| Material | Analysis Technique | Key Finding |

|---|---|---|

| Gadolinium(III) complex | TGA/DTA/DSC | High thermal stability. researchgate.netresearchgate.net |

| Pure Polythiophene (PTP) | TGA/DTA/DSC | Lower thermal stability compared to the composite. researchgate.netresearchgate.net |

| PTP composite with Gd(III) complex | TGA/DTA/DSC | Improved thermal stability. researchgate.netresearchgate.net |

| PTP composite with Gd(III) complex | XRD | Increased degree of crystallinity. researchgate.netresearchgate.net |

Fundamental Studies of Paramagnetic Relaxation in Novel Materials

This compound is a source of the gadolinium ion (Gd³⁺), which possesses a high number of unpaired electrons (seven in its 4f shell), making it strongly paramagnetic. mriquestions.comwikipedia.org This property is fundamental to its use in studies of paramagnetic relaxation enhancement (PRE). PRE is the acceleration of the nuclear spin relaxation rates of surrounding nuclei due to the magnetic dipole-dipole interaction with the paramagnetic center. mriquestions.comstanford.edu

In materials science, the introduction of Gd³⁺ ions allows for the investigation of the structure and dynamics of various materials through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netnih.gov The paramagnetic relaxation enhancement caused by gadolinium can provide information on the proximity of different nuclei to the gadolinium center. mriquestions.com

For example, the intercalation of gadolinium complexes derived from this compound into synthetic saponite (B12675438) has been studied. rsc.org Magnetic measurements of the intercalated sample revealed slow magnetic relaxation, which was mediated by a combination of two relaxation processes. rsc.org Such studies provide insights into the magnetic behavior of gadolinium ions in confined environments.

Furthermore, gadolinium-based agents are used to enhance the sensitivity of multidimensional NMR-based metabolomics. nih.govresearchgate.netnih.gov The addition of a gadolinium-based PRE agent can increase the signal-to-noise ratio for metabolite resonances, allowing for the detection of a broader array of metabolites at lower concentrations. nih.govresearchgate.netnih.gov These fundamental studies of paramagnetic relaxation are crucial for the development of new materials for applications such as MRI contrast agents and for understanding the magnetic properties of novel material systems. mriquestions.comstanford.edu

Table 4: Key Parameters in Paramagnetic Relaxation Enhancement (PRE) Studies with Gadolinium

| Parameter | Description | Relevance to Fundamental Studies |

|---|---|---|

| Electron Spin | Gd³⁺ has seven unpaired electrons, leading to a large magnetic moment. mriquestions.comwikipedia.org | The strong magnetic moment is the source of the significant paramagnetic relaxation enhancement effect. |

| Relaxivity (r₁ and r₂) | The efficiency of a paramagnetic agent in increasing the longitudinal (T₁) and transverse (T₂) relaxation rates of water protons. mriquestions.com | Quantifies the effectiveness of the gadolinium center in enhancing relaxation, which is a key parameter in designing contrast agents. |

| Inner and Outer Sphere Relaxation | Mechanisms by which the gadolinium ion affects the relaxation of surrounding water molecules, either through direct coordination (inner sphere) or through-space interactions (outer sphere). mriquestions.com | Understanding these mechanisms is crucial for interpreting relaxation data and for the rational design of new paramagnetic materials. |

| Rotational Correlation Time (τR) | The time it takes for a molecule to rotate by one radian, which influences the effectiveness of the dipolar interaction. | This parameter is critical in determining the relaxivity of gadolinium complexes and is a focus of study for optimizing their performance. nih.gov |

Environmental Research and Remediation Studies

Adsorption Mechanisms of Pollutants

Gadolinium-based materials, particularly metal-organic frameworks (MOFs) synthesized using gadolinium(III) chloride hexahydrate, have demonstrated significant potential for the adsorption of various environmental pollutants.

Gadolinium-based metal-organic frameworks (Gd-MOFs) have been effectively used for the removal of anionic dyes from water. For instance, Gd-MOFs synthesized from this compound and ligands such as terephthalic acid and aminated terephthalic acid have shown exceptionally high adsorption capacities for the anionic dye Congo red. The primary mechanisms driving this adsorption are believed to be electrostatic interactions, π-π stacking, and hydrogen bonding between the anionic dye molecules and the cationic Gd-MOF structure.

Table 1: Adsorption Capacities of Gd-MOFs for Congo Red

| Adsorbent | Adsorption Capacity (mg·g⁻¹) |

| Gd-BDC | 4592.3 |

| Gd-BDC-NH₂ | 5507.1 |

Data sourced from research on Gd-MOFs synthesized with terephthalic acid and aminated terephthalic acid.

The high porosity and tunable structure of Gd-MOFs, synthesized from this compound, make them suitable candidates for the adsorption and delivery of pharmaceutical compounds. Research has explored the use of these materials for the adsorption of drugs like quercetin (B1663063) and doxorubicin. The efficiency of drug loading is influenced by the specific surface area of the MOF, which can be modified through various activation processes.

Photocatalytic Degradation of Environmental Contaminants

Gadolinium compounds derived from this compound are utilized in the development of photocatalysts for the degradation of organic pollutants in water. Doping semiconductor materials like titanium dioxide (TiO₂) with gadolinium has been shown to enhance their photocatalytic activity. This enhancement is attributed to the introduction of gadolinium's 4f energy levels into the band gap of the semiconductor, which can improve charge separation and increase the generation of reactive oxygen species (ROS) responsible for breaking down pollutants. researchgate.net For example, gadolinium-doped TiO₂ nanoparticles have been successfully used for the photocatalytic degradation of pollutants such as methylene (B1212753) blue and phenol (B47542) under visible and UV light irradiation. researchgate.netnih.gov

Additionally, nickel-doped gadolinium hydroxide (B78521) (Ni-Gd(OH)₃) nanorods, synthesized from gadolinium-containing precursors, have demonstrated high efficiency in the photocatalytic degradation of brilliant green and 4-nitrophenol. nih.gov The doping with nickel was found to reduce the band gap energy of gadolinium hydroxide, thereby enhancing its photocatalytic response under UV light. nih.gov

Table 2: Photocatalytic Degradation Efficiency of Ni-Gd(OH)₃ Nanorods

| Pollutant | Catalyst | Degradation Efficiency (%) |

| Brilliant Green | 12% Ni-Gd(OH)₃ | ~92 |

| 4-Nitrophenol | 12% Ni-Gd(OH)₃ | ~69 |

Data represents the highest photocatalytic response observed. nih.gov

Speciation and Environmental Fate Analysis in Aqueous Systems

When this compound is introduced into aqueous systems, its environmental fate is primarily governed by hydrolysis. The Gd³⁺ ion undergoes hydrolysis to form various hydroxo complexes, and with an increase in pH, it can lead to the precipitation of insoluble gadolinium hydroxide (Gd(OH)₃). researchgate.net The solubility product constant (Ksp) for Gd(OH)₃ is reported to be approximately 10⁻²².⁷⁴, indicating its low solubility in water. researchgate.netchemicalbook.com

The environmental presence of gadolinium is often linked to the widespread use of gadolinium-based contrast agents (GBCAs) in medical imaging, which are derivatives of gadolinium. nih.govauntminnie.com These stable chelates are designed to be excreted from the human body intact. However, their incomplete removal in wastewater treatment plants leads to their release into surface waters. nih.govauntminnie.com While the direct environmental impact of this compound from industrial sources is less studied, the principles of its aqueous chemistry suggest that the free Gd³⁺ ion would likely hydrolyze and potentially be removed from the water column through precipitation or sorption to particles. sciprofiles.com

Role in Wastewater Treatment Technologies

Rare earth elements, including gadolinium, have found applications in wastewater treatment, particularly as coagulants. stanfordmaterials.com Gadolinium compounds can be used to remove pollutants like phosphates from wastewater through precipitation reactions. stanfordmaterials.com The mechanism involves the reaction of the trivalent gadolinium ion (Gd³⁺) with phosphate (B84403) ions (PO₄³⁻) to form insoluble gadolinium phosphate (GdPO₄), which can then be separated from the water. stanfordmaterials.com This application is significant as phosphorus is a major contributor to eutrophication in water bodies.

While traditional wastewater treatment often relies on iron and aluminum-based coagulants, rare earth coagulants are being explored as a viable alternative, especially for achieving very low phosphorus concentrations in treated effluent. aquaenviro.co.ukatsinnovawatertreatment.com The use of rare earth chlorides has been shown to be effective in phosphorus removal, offering benefits such as lower dosage requirements and reduced sludge production compared to conventional coagulants. aquaenviro.co.ukatsinnovawatertreatment.com

Advanced Analytical Methodologies in Research

Development of Spectrophotometric Techniques for Gadolinium Quantification

Spectrophotometry provides a robust and accessible means for the quantitative analysis of gadolinium. These methods are typically based on the formation of a colored complex between gadolinium(III) ions and a specific chromogenic reagent, which can then be measured by its absorbance of light at a characteristic wavelength.

One such method employs Alizarin Red S (1, 2-dihydroxy anthraquinone-3-sulphonic acid, sodium salt) as a complexing agent. airccse.com In this technique, gadolinium forms a stable complex with Alizarin Red S at a pH of 4.6-4.8, exhibiting a maximum absorbance at 530 nm. airccse.com The method demonstrates a linear relationship between absorbance and gadolinium concentration in the range of 1 to 14 µg/mL, adhering to Beer's law. airccse.com Key performance metrics of this technique have been established, highlighting its sensitivity and precision. The molar absorptivity is reported to be 9.33x10³ L·mol⁻¹·cm⁻¹, with a Sandell's sensitivity of 1.07x10⁻⁴ µg/cm². airccse.com The limit of detection (LOD) and limit of quantitation (LOQ) have been determined to be 0.264 µg/mL and 0.8 µg/mL, respectively. airccse.com

Another established spectrophotometric technique utilizes Arsenazo III as the chromogenic dye. This method is based on the formation of a colored complex with gadolinium in an acidic solution at pH 3, with an optimal absorbance wavelength of 653 nanometers. candu.org The procedure is linear for gadolinium concentrations up to 0.300 mgGd/Kg H₂O. candu.org

A more recent development involves an optical chemical sensor for Gd(III) based on 5-(2′-bromophenyl- azo)-6-hydroxypyrimidine-2,4-dione immobilized on a poly(methyl methacrylate) and 2-nitrophenyloctylether matrix. nih.gov This sensor is most effective at a pH of 7.5 and a contact time of 10 minutes. nih.gov It offers a wide linear calibration range for Gd(III) from 5.0 to 250 ng mL⁻¹, with a very low detection limit of 1.47 ng mL⁻¹ and a quantification limit of 4.75 ng mL⁻¹. nih.gov The molar absorptivity for this method is significantly higher, at 6.86 × 10⁷ L mol⁻¹ cm⁻¹, with a Sandell sensitivity of 0.023 ng cm⁻². nih.gov

Cloud point extraction (CPE) has also been coupled with spectrophotometry to enhance the detection of gadolinium. One such method uses 1-(2-pyridylazo)-2-naphthol (B213148) (PAN) as a complexing agent and Triton X-114 as a surfactant for extraction, with subsequent determination by spectrophotometry at a wavelength of 556 nm. scielo.br This CPE method achieves a significant enrichment factor of 9.4 and provides low limits of detection (1.0 µg L⁻¹) and quantification (3.2 µg L⁻¹). scielo.br

| Method | Chromogenic Reagent | Optimal pH | λmax (nm) | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|---|---|

| Direct Spectrophotometry | Alizarin Red S | 4.6-4.8 | 530 | 1-14 µg/mL | 0.264 µg/mL | 9.33x10³ |

| Direct Spectrophotometry | Arsenazo III | 3 | 653 | Up to 0.300 mg/Kg | Not Specified | Not Specified |

| Optical Chemical Sensor | 5-(2′-bromophenyl- azo)-6-hydroxypyrimidine-2,4-dione | 7.5 | Not Specified | 5.0–250 ng/mL | 1.47 ng/mL | 6.86 × 10⁷ |

| Cloud Point Extraction | 1-(2-pyridylazo)-2-naphthol (PAN) | Not Specified | 556 | 0.01-0.20 mg L⁻¹ (with preconcentration) | 1.0 µg L⁻¹ | Not Specified |

Colorimetric Assays for Ligand Binding Activity

Colorimetric assays offer a rapid and cost-effective approach to studying the binding activity between gadolinium(III) and various ligands. These assays are particularly useful for quantifying free and chelated gadolinium in a system. researchgate.net

A notable example is the use of 4-(2-pyridylazo)-resorcinol (PAR) as a metallochromic indicator. researchgate.net The complexation of Gd³⁺ with PAR can be observed through UV-Vis spectrometry. In a 100 mM MES buffer at pH 5.5, the Gd³⁺-PAR (1:1) complex exhibits a binding constant (Log K) of 4.41 ± 0.09 M⁻¹. researchgate.net This method allows for the investigation of complexation behavior between Gd³⁺ and other target molecules by observing the displacement of PAR from the Gd³⁺ complex. The formation of the Gd³⁺-PAR complex is pH-dependent, with the absorbance increasing significantly from pH 5 to 8. unlv.edu Continuous variation studies indicate that at pH 8, the predominant complex is a 1:2 Gd(PAR)₂ species. unlv.edu

Another innovative colorimetric method for detecting free Gd³⁺ ions utilizes gold nanoparticles (AuNPs) functionalized with a bis(p-sulfonatophenyl)phenyl phosphine (B1218219) ligand (BSPP). rsc.orgnih.gov The negatively charged sulfonate groups on the surface of the AuNPs interact with Gd³⁺ ions, inducing a reversible aggregation of the nanoparticles. rsc.orgnih.gov This aggregation results in a visible color change of the solution from red to blue. nih.gov This phenomenon has been developed into a simple and fast bench colorimetric assay. rsc.org The assay is based on the determination of a flocculation parameter from UV-visible measurements, which shows a linear relationship with gadolinium concentrations from 0 to 18 μM. nih.gov This method has a limit of detection of 0.74 μM and a limit of quantification of 4.76 μM for Gd³⁺ ions. rsc.orgnih.gov

A transmetallation assay has also been developed for the rapid quantification of gadolinium in biological media. digitellinc.com This method uses a sensitized gadolinium-based contrast agent, Gd[DTPA-cs124], and involves a transmetallation reaction with a terbium (Tb) salt. The subsequent measurement of luminescence allows for the quantification of gadolinium. digitellinc.com This assay has demonstrated low limits of detection in various media, as detailed in the table below.

| Medium | Limit of Detection (nM) |

|---|---|

| Aqueous Media | 0.46 |

| 5% Human Plasma | 0.43 |

| 5% Human Blood | 3.02 |

Optical Detection Methods (e.g., Quantum Dot Aggregation) for Gadolinium(III) Ions

Optical detection methods, particularly those employing quantum dots (QDs), have emerged as highly sensitive and selective techniques for the detection of gadolinium(III) ions. rsc.org These methods often rely on the principle of ion-induced aggregation of QDs, which leads to measurable changes in their optical properties. rsc.orgnih.gov

One such method utilizes water-soluble cadmium telluride (CdTe) quantum dots. rsc.orgnih.gov The addition of Gd³⁺ ions to an aqueous solution of these QDs induces their aggregation. rsc.org This aggregation is attributed to the binding of the metal ions to the carboxylate groups of the ligands on the QD surface. nih.gov The process results in a quenching of the fluorescence spectra and a red-shift in the emission wavelength. For instance, the addition of 10 μM Gd³⁺ to a solution of 25 nM CdTe 580 QDs can cause a 60% decrease in fluorescence and a 17 nm red-shift over a 30-minute period. nih.govresearchgate.net The kinetics of this aggregation can be monitored using photoluminescence spectroscopy, dynamic light scattering (DLS), and fluorescence correlation spectroscopy (FCS). rsc.orgnih.gov The rate of aggregation has been observed to vary with different trivalent metal ions, suggesting that selectivity can be enhanced through the careful design of the QD capping ligands and solution conditions. rsc.orgnih.gov

Gadolinium-doped carbon quantum dots (Gd-CQDs) have also been synthesized for use as dual-modal probes for fluorescence imaging and MRI. nih.govresearchgate.net These Gd-doped CQDs exhibit strong and stable fluorescence with excitation-dependent emission behavior. researchgate.net The incorporation of gadolinium can significantly enhance the fluorescent properties of the carbon quantum dots. For example, one study found that the maximum fluorescence intensity of Gd-doped CQDs was substantially higher than that of undoped CQDs. mdpi.com Furthermore, gadolinium doping can alter the electronic structure of the quantum dots, leading to shifts in the optimal excitation and emission wavelengths. mdpi.com

| Parameter | Change upon addition of 10 μM Gd³⁺ | Timeframe |

|---|---|---|

| Fluorescence Intensity | 60% decrease | 30 minutes |

| Emission Wavelength | 17 nm red-shift | 30 minutes |

Chromatographic Separation and Characterization of Complexes

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are powerful tools for the separation and characterization of gadolinium complexes. researchgate.netnih.gov These methods are often coupled with highly sensitive detection techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) or mass spectrometry (ICP-MS) to achieve low detection limits and speciation capabilities. researchgate.netnist.govnih.gov

Reversed-phase HPLC coupled with ICP-OES has been successfully used for the determination of various gadolinium species. researchgate.netscilit.com For example, a method has been developed to separate six different gadolinium(III) complexes using a C18 reversed-phase column. researchgate.netscilit.com The mobile phase typically consists of an ammonium (B1175870) acetate (B1210297) buffer at a controlled pH, sometimes with the addition of an organic modifier like acetonitrile. researchgate.netscilit.com Such methods can achieve complete analysis in under 15 minutes with isocratic elution. researchgate.netscilit.com The calibration curves for these complexes are linear over a wide concentration range, for example, from 0.393 to 78.625 µg mL⁻¹. researchgate.netscilit.com The detection limits for gadolinium complexes using HPLC-ICP-OES are typically in the range of 8 to 35 ng Gd mL⁻¹. researchgate.netscilit.com

Hydrophilic interaction chromatography (HILIC) coupled with ICP-MS is another effective technique for the determination of gadolinium-based MRI contrast agents in environmental water samples. psu.edu This method can separate both linear and macrocyclic, as well as ionic and non-ionic, contrast agents. psu.edu The calibration curves for this technique are linear over a concentration range of 0.1 to 100 μg L⁻¹ Gd. psu.edu

In addition to reversed-phase and HILIC, high-pressure size-exclusion chromatography (HPSEC) has been employed for the separation of gadolinium species, particularly in complex formulations like liposomal MRI contrast agents. nist.govnih.gov The coupling of HPSEC with online isotope dilution ICP-MS (ID-ICP-MS) and species-specific isotope dilution ICP-MS (SID-ICP-MS) provides highly reliable measurements of total and speciated gadolinium. nist.govnih.gov

| Parameter | Value/Range |

|---|---|

| Linear Concentration Range | 0.393 to 78.625 µg mL⁻¹ (2.5 to 500 µM) |

| Detection Limits | 8 to 35 ng Gd mL⁻¹ (0.05 to 0.2 µM) |

| Precision (RSD at 3.93 µg mL⁻¹) | < 5% |

| Recoveries in Human Serum | 95% to 103% |

Future Research Directions and Emerging Academic Applications

Exploration of New Synthesis Pathways for Tailored Nanostructures

The synthesis of nanostructures with precisely controlled size, shape, and composition is a cornerstone of modern materials science, and Gadolinium(III) chloride hexahydrate serves as a key starting material in this endeavor. Future research is increasingly focused on developing novel synthesis pathways to create tailored gadolinium-containing nanostructures for a range of applications.